molecular formula C7H4FN3O2 B1300722 4-fluoro-7-nitro-1H-indazole CAS No. 866144-02-7

4-fluoro-7-nitro-1H-indazole

Cat. No. B1300722
M. Wt: 181.12 g/mol
InChI Key: CVMZDSQFDHLYSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives, including those with fluorine and nitro substituents, involves multi-step processes that can include oxidation, nitration, decarboxylation, and fluorination reactions. For instance, a novel energetic component for rocket ramjet engines (RRE) was synthesized through a four-step process that resulted in a compound with potential use in boron-based fuels, leading to an increase in energy when replacing HMX . Similarly, indazole reacted with 4-fluoronitrobenzene and 2-fluoro-5-nitro-benzonitrile to yield isomeric 1- and 2-nitroarylindazoles, demonstrating the reactivity of indazole with nitroaryl halides .

Molecular Structure Analysis

The molecular structures of indazole derivatives are often confirmed using X-ray diffraction, which provides detailed information about the density and structural features of these compounds. For example, the structure of a benzotriazole-N-oxide derivative was determined using X-ray diffraction, NMR, and DFT calculations, highlighting the importance of these techniques in understanding the molecular structure and the mechanism of formation of indazole-related compounds .

Chemical Reactions Analysis

Indazole compounds can undergo various chemical reactions, including those leading to the formation of benzotriazole-N-oxides when N-unsubstituted indazoles react with nitroaryl halides. The reaction mechanism was studied in detail, revealing insights into the formation of these compounds . Additionally, the decarboxylation of 1-arylindazole-3-carboxylic acids can result in heterocyclic ring fission, producing N-arylanthranilonitrile, especially when the 1-aryl substituent carries an electron-withdrawing group .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as their fluorescence, are significant for their applications. For instance, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole has been used as a fluorescent labeling reagent for the high-performance liquid chromatography of amino acids, demonstrating its utility in sensitive detection methods . The specific conditions under which these reactions occur, such as pH and temperature, are crucial for the successful application of these compounds in analytical chemistry .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Indazole derivatives, including those similar to 4-fluoro-7-nitro-1H-indazole, have been extensively researched for their therapeutic potential. The diverse biological activities of indazoles make them a focal point in the development of new pharmaceuticals. For instance, indazole-based compounds have been identified for their anticancer, anti-inflammatory, and antimicrobial properties, among others (Denya et al., 2018; Wan et al., 2019). This indicates a broad scope for the application of 4-fluoro-7-nitro-1H-indazole in medicinal chemistry, particularly in the synthesis of drug candidates targeting various diseases.

Materials Science and Engineering

In materials science, heterocyclic compounds like 1H-1,2,4-triazoles, which share structural similarities with indazoles, have been investigated for their utility in creating proton-conducting membranes (Prozorova & Pozdnyakov, 2023). These membranes are crucial for fuel cell technology, suggesting that 4-fluoro-7-nitro-1H-indazole could potentially be explored for similar applications. Its structural features might lend itself to the development of advanced materials with unique electrical or chemical properties.

Organic Synthesis and Catalysis

The broader family of triazoles, to which indazoles are related, demonstrates significant utility in organic synthesis and catalysis. Triazoles have been used as versatile intermediates in the synthesis of complex molecules, indicating the potential of 4-fluoro-7-nitro-1H-indazole as a building block in synthetic chemistry (Shiri et al., 2022). The presence of fluorine and nitro groups in the compound could offer reactivity that is useful in designing novel reactions or materials.

Safety And Hazards

4-Fluoro-7-nitro-1H-indazole may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be handled in a well-ventilated place, and suitable protective clothing should be worn . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of novel indazole derivatives with improved pharmacological properties .

properties

IUPAC Name

4-fluoro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMZDSQFDHLYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363404
Record name 4-fluoro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-7-nitro-1H-indazole

CAS RN

866144-02-7
Record name 4-fluoro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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